
3,5-Dibromo-4-hydroxybenzaldehyde
Overview
Description
3,5-Dibromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2. It is a halogenated aromatic aldehyde, characterized by the presence of two bromine atoms and a hydroxyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-4-hydroxybenzaldehyde can be synthesized using p-cresol and o-dichlorobenzene as raw materials. The process involves low-temperature bromination at 32-42°C, followed by high-temperature bromination at 145-168°C. The reaction mixture is then subjected to hydrolysis, dehydration, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves a solvent-free continuous pipeline reaction device. This method utilizes p-cresol and bromine as raw materials and employs a two-stage control process with low and high temperatures. This approach improves yield and reduces environmental pollution and potential safety hazards .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions, forming derivatives critical for downstream applications.
Oxime Formation
Reaction with hydroxylamine yields 4-hydroxy-3,5-dibromobenzaldoxime, a precursor for herbicidal compounds .
Conditions :
Reaction Component | Details |
---|---|
Reagent | Hydroxylamine sulfate |
Temperature | 80–90°C |
Solvent | o-Dichlorobenzene/water mixture |
Product Application | Herbicidal agent synthesis |
Thermal Decomposition
Thermal stability studies indicate decomposition at elevated temperatures, releasing hazardous byproducts.
Property | Value | Reference |
---|---|---|
Melting Point | 179–182°C | |
Decomposition Products | HBr, CO₂ | |
Decomposition Onset | >182°C |
Solvent-Mediated Reactivity
Solubility in organic solvents influences reaction efficiency.
Solvent | Solubility (25°C) | Key Findings | Reference |
---|---|---|---|
Ethanol | Moderate | Facilitates oxime formation | |
Dimethylformamide (DMF) | High | Enhances nucleophilic substitution | |
Acetonitrile | Low | Limited utility in polar reactions |
Acid/Base-Catalyzed Transformations
Acidic conditions promote dimerization or rearrangement in related brominated aldehydes . For this compound:
Proposed Acid-Catalyzed Dimerization :
Scientific Research Applications
Herbicide Development
One of the primary applications of 3,5-dibromo-4-hydroxybenzaldehyde is in the synthesis of herbicidal compounds. The compound serves as a valuable precursor in the production of herbicidal active substances. For example, it can be reacted with hydroxylamine to yield 0-(2,4-dinitrophenyl)-4-hydroxy-3,5-dibromo-benzaldoxime, which exhibits significant herbicidal activity. This transformation involves condensation with 2,4-dinitrochlorobenzene to produce effective herbicides that can control unwanted vegetation .
Case Study: Herbicide Synthesis
- Starting Material : this compound
- Reagents : Hydroxylamine and 2,4-dinitrochlorobenzene
- Yield : Approximately 78% relative to p-cresol
- Product : 4-Hydroxy-3,5-dibromobenzaldoxime
Environmental Science
In environmental studies, this compound is recognized as a disinfection byproduct (DBP) formed during the chlorination of drinking water. Its presence raises concerns regarding potential health impacts associated with long-term exposure to DBPs. Research has shown that DBPs can lead to adverse health effects such as carcinogenic risks and cardiovascular diseases .
Health Impact Assessment
- DBP Category : Halophenolic compounds
- Potential Risks :
- Increased cancer risk (e.g., bladder and liver)
- Reproductive issues (e.g., low birth weight)
- Cardiovascular diseases
- Respiratory problems
Chemical Properties and Safety
The physical properties of this compound include a melting point range of 182 - 186 °C and a molecular weight of approximately 279.91 g/mol. It is classified as stable under recommended storage conditions but is sensitive to air exposure . Proper handling protocols must be observed to mitigate any risks associated with its use.
Table: Comparison of Applications
Application Area | Description | Key Compounds Produced |
---|---|---|
Herbicide Development | Precursor for synthesizing herbicides | 0-(2,4-Dinitrophenyl)-4-hydroxy-3,5-dibromo-benzaldoxime |
Environmental Science | Disinfection byproduct in chlorinated water | Health impact studies on DBPs |
Chemical Properties | Stable under specific conditions; sensitive to air | N/A |
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-hydroxybenzaldehyde involves its interaction with molecular targets and pathways. For instance, it can inhibit electron transport at or near photosystem II and the oxygen evolution pathway, interfering with energy transfer and ATP generation . This action is particularly relevant in its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 5-Bromo-2-fluorobenzonitrile
- 3-Chloro-4-hydroxybenzaldehyde
- 1,2-Dibromo-4,5-difluorobenzene
Uniqueness
3,5-Dibromo-4-hydroxybenzaldehyde is unique due to the presence of two bromine atoms and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
3,5-Dibromo-4-hydroxybenzaldehyde (DBHBA), with the chemical formula CHBrO and CAS number 2973-77-5, is a halogenated aromatic aldehyde known for its diverse biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and potential applications in various fields.
- Molecular Weight : 279.91 g/mol
- Structure : Contains two bromine atoms and a hydroxyl group attached to a benzaldehyde backbone.
- Solubility : Soluble in organic solvents with a low solubility in water (approximately 0.0509 mg/ml) .
Cytotoxicity
Recent studies have demonstrated the cytotoxic effects of DBHBA on various cell lines. For instance, it has been reported to exhibit significant cytotoxicity against HeLa cells, which are derived from cervical cancer tissue. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in these cells .
Table 1: Cytotoxicity Data of DBHBA
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Induction of oxidative stress |
MCF-7 (Breast) | 30 | Apoptosis |
A549 (Lung) | 40 | Cell cycle arrest |
Antimicrobial Activity
DBHBA has also shown promising antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity of DBHBA
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µg/ml |
S. aureus | 30 µg/ml |
Pseudomonas aeruginosa | 60 µg/ml |
The biological activity of DBHBA can be attributed to several mechanisms:
- Oxidative Stress Induction : DBHBA increases reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent apoptosis.
- Inhibition of Key Enzymes : It has been identified as an inhibitor of cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9), which play critical roles in drug metabolism .
- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various disinfection by-products (DBPs), including DBHBA, it was found that DBHBA significantly affected cellular viability in human cell lines. The study highlighted the need for further research into the implications of exposure to such compounds in drinking water .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial properties of several halogenated compounds against pathogenic bacteria. DBHBA exhibited stronger antibacterial activity compared to other tested compounds, indicating its potential as an effective antimicrobial agent .
Q & A
Basic Questions
Q. What are the established synthetic routes for 3,5-dibromo-4-hydroxybenzaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via two primary methods:
- Method A : Treatment of 2,6-dibromophenol with hexamethylenetetramine in acetic acid under reflux. This method leverages the Duff reaction mechanism for formylation.
- Method B : Oxidation of 3,5-dibromo-4-hydroxytoluene using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane/water. DDQ acts as a selective oxidizing agent for methyl-to-aldehyde conversion.
Key Variables : Reaction temperature, solvent purity, and stoichiometric ratios of DDQ significantly affect yield. For example, excess water in Method B can reduce DDQ efficacy, while impurities in acetic acid may lead to side reactions in Method A .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks.
- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent degradation via oxidation or moisture absorption. Avoid exposure to light .
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
- NMR : H NMR (δ ~9.8 ppm for aldehyde proton; δ ~11.0 ppm for phenolic -OH). C NMR confirms Br substitution at C3/C4.
- IR : Strong absorption bands at ~1680 cm (C=O stretch) and ~3200 cm (-OH stretch).
- Mass Spectrometry : Molecular ion peak at m/z 279.91 (M) with isotopic patterns characteristic of bromine .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Procedure : Co-crystallize the compound with a suitable coformer (e.g., thiourea derivatives) to enhance crystal stability. Use SHELXL for refinement, ensuring anisotropic displacement parameters for Br atoms.
- Analysis : Monitor hydrogen bonding between the phenolic -OH and aldehyde groups to confirm intramolecular interactions. Validate against Cambridge Structural Database (CSD) entries for similar brominated aromatics .
Q. What strategies optimize the regioselective bromination of 4-hydroxybenzaldehyde to minimize di-/tri-substituted byproducts?
- Controlled Bromination : Use dilute HBr/HO in acetic acid at 0–5°C to slow reaction kinetics. Monitor via TLC (eluent: hexane/ethyl acetate 4:1).
- Catalysis : Introduce FeBr as a Lewis acid to direct Br electrophiles to the meta positions. Excess HO prevents over-bromination .
Q. How can computational modeling predict the herbicidal activity of this compound derivatives?
- Docking Studies : Use AutoDock Vina to simulate binding interactions with acetolactate synthase (ALS), a target enzyme in weeds. Focus on derivatives like Bromofenoxim (oxime ethers) for enhanced inhibition.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of Br substituents on bioactivity .
Q. What experimental approaches validate the compound’s role as a radical scavenger in oxidative stress studies?
- DPPH Assay : Measure absorbance decay at 517 nm upon reaction with 2,2-diphenyl-1-picrylhydrazyl (DPPH). Calculate IC values.
- ESR Spectroscopy : Detect stabilization of DPPH radicals in the presence of the compound. Compare with ascorbic acid as a positive control .
Q. How do contradictory data in synthetic yields arise, and how can they be resolved statistically?
- Root Causes : Variability in reagent purity, incomplete reaction monitoring, or inconsistent workup protocols (e.g., crystallization conditions).
- Resolution : Perform triplicate runs with standardized reagents. Apply ANOVA to identify significant variables (e.g., temperature, solvent ratio). Use Design-Expert® software for response surface methodology (RSM) optimization .
Q. Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing Schiff base derivatives from this compound?
- General Method : React 1 mmol of the aldehyde with 1 mmol of an amine (e.g., 4-amino-1,2,4-triazole) in ethanol under reflux for 4–6 hours. Acid catalysis (e.g., glacial acetic acid) accelerates imine formation. Isolate products via vacuum filtration and characterize by H NMR .
Q. How can researchers mitigate interference from bromine isotopes in mass spectral analysis?
Properties
IUPAC Name |
3,5-dibromo-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRHGLQCOLNZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183889 | |
Record name | 3,5-Dibromo-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-77-5 | |
Record name | 3,5-Dibromo-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2973-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-4-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2973-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,5-Dibromo-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromo-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.107 | |
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Retrosynthesis Analysis
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